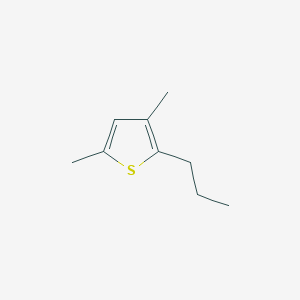
3,5-Dimethyl-2-propylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2-propylthiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C9H14S
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-propylthiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-2-propylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dimethyl-2-propylthiophene is used in the synthesis of conjugated polymers for electronic applications. These polymers exhibit excellent optical and conductive properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as pharmacologically active compounds. They exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic semiconductors .
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2-propylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. For example, they may inhibit protein synthesis or disrupt membrane function, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
Thiophene: The parent compound with a simpler structure.
2,3-Dimethyl-5-propylthiophene: A closely related isomer.
2-Propylthiophene: Another thiophene derivative with a different substitution pattern
Uniqueness: 3,5-Dimethyl-2-propylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific electronic or pharmacological characteristics.
Propiedades
Número CAS |
113591-54-1 |
|---|---|
Fórmula molecular |
C9H14S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-propylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-5-9-7(2)6-8(3)10-9/h6H,4-5H2,1-3H3 |
Clave InChI |
AIKMKEMIIQNNSI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(S1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


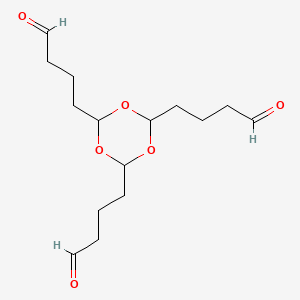

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)

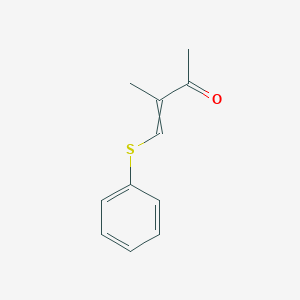
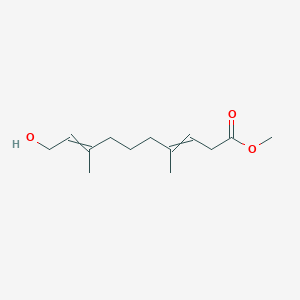
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
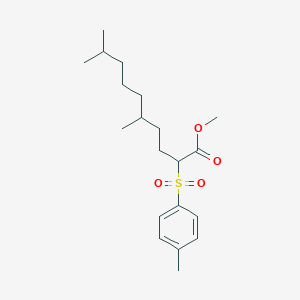

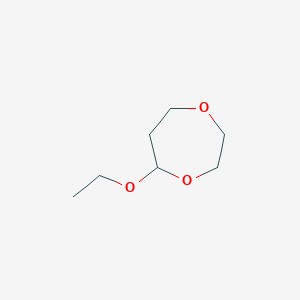

![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
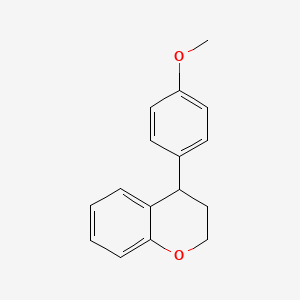
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
